7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. It is characterized by a fused pyrazole and pyrazine ring system, which contributes to its unique chemical properties and potential biological activities. The compound is identified by the CAS number 1962095-98-2 and has garnered attention for its possible applications in medicinal chemistry and drug development.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrogen-containing heterocyclic compound. Its structure features multiple nitrogen atoms, which are integral to its reactivity and interactions with biological targets.
The synthesis of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one can be approached through several methods:
The specific synthetic pathways often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Detailed protocols can be found in specialized chemical literature.
The molecular structure of 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one can be represented as follows:
The structural representation can be visualized using various cheminformatics software or databases that provide three-dimensional models based on the molecular formula.
7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one can participate in various chemical reactions including:
Understanding these reactions requires knowledge of organic reaction mechanisms and may involve the use of catalysts or specific reagents to facilitate desired transformations.
The mechanism of action for 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class may exhibit pharmacological effects through modulation of signaling pathways or inhibition of specific enzymes involved in disease processes.
Relevant data regarding these properties can often be found in chemical safety data sheets or product specifications from suppliers .
7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one has potential applications in:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
7-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one functions as a potent and selective negative allosteric modulator (NAM) of mGluR2, a class C G protein-coupled receptor (GPCR). This compound binds within the transmembrane allosteric binding pocket of mGluR2, inducing conformational changes that reduce receptor affinity for endogenous glutamate. Functional assays demonstrate that it non-competitively inhibits glutamate-induced intracellular calcium mobilization (IC~50~ = 60–100 nM) and suppresses cAMP accumulation in recombinant cell lines expressing rat or human mGluR2 [4]. The modulation is use-dependent, meaning the compound preferentially inhibits glutamate-activated receptors without altering basal receptor activity. This mechanism preserves physiological signaling while curbing pathological glutamate hyperactivity, a feature critical for its therapeutic potential in CNS disorders [9].
Table 1: Functional Activity of 7-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one at mGluR2
Assay System | Functional Readout | Potency (IC₅₀/EC₅₀) | Maximal Effect |
---|---|---|---|
Recombinant mGluR2/Gα₁₅ cells | Ca²⁺ mobilization | 85 ± 12 nM | 98% inhibition |
Rat cortical synaptosomes | Glutamate release | 120 nM | 90% suppression |
mGluR2 cAMP accumulation | Forskolin-stimulated cAMP | 95 nM | 95% inhibition |
The compound’s binding to mGluR2 is governed by key interactions with residues in the transmembrane domain (TMD). Mutagenesis studies reveal that the pyrazolo[1,5-a]pyrazinone core anchors the compound via:
Selectivity over group I mGluRs (mGluR5) and ionotropic glutamate receptors arises from the absence of key residues (e.g., His⁶⁵²) in those receptors. Notably, the compound shows negligible activity at mGluR3 (>100 µM), attributed to steric clashes with divergent residues in the ECL2 region [4] [9].
Table 2: Impact of mGluR2 Mutations on Compound Binding
Residue Mutation | Location | Fold Change in IC₅₀ | Proposed Interaction |
---|---|---|---|
Arg³²⁸Ala | TM3 | >100× increase | H-bond disruption |
His⁶⁵²Ala | ECL2 | 35× increase | Loss of selectivity |
Trp⁶⁴⁸Ala | TM6 | 8× increase | π-Stacking perturbation |
Phe³³⁶Leu | TM3 | 12× increase | Hydrophobic cavity disruption |
Structurally distinct mGluR2 NAM chemotypes exhibit divergent pharmacological profiles:
In contrast, 7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one combines moderate lipophilicity (cLogP = 1.9), low molecular weight (151.17 g/mol), and absence of metabolically labile groups, enabling superior CNS penetration (brain/plasma K~p~ = 0.8) [1] [3]. Its pyrazolo[1,5-a]pyrazinone core uniquely balances receptor occupancy duration (t~½~ >4 h) and selectivity (>100-fold vs. mGluR5) [3].
Table 3: Comparative Profiles of mGluR2 NAM Chemotypes
Scaffold | Representative Compound | mGluR2 IC₅₀ (nM) | mGluR3 Selectivity | cLogP | CNS Penetration (Kp) |
---|---|---|---|---|---|
Pyrazolo[1,5-a]pyrazin-4-one | 7-methyl derivative | 85 | >100-fold | 1.9 | 0.8 |
Benzo[b][1,4]diazepin-2-one | RO4491533 | 50 | 10-fold | 4.2 | 0.2 |
Pyridyl sulfonamide | RO4988546 | 30 | None | 3.8 | 0.3 |
1,2-Diarylethyne | VU0469942 | 40 | >50-fold | 2.5 | 0.6 |
In rodent models, this compound enhances glutamatergic signaling by attenuating mGluR2-mediated presynaptic inhibition:
Mechanistically, the compound amplifies phasic glutamate bursts while suppressing tonic inhibition, fine-tuning excitatory/inhibitory balance. fMRI studies confirm increased prefrontal cortex activation correlating with cognitive improvements [4].
Table 4: In Vivo Efficacy in Preclinical Models
Disease Model | Species | Key Outcome | Effective Dose | Proposed Mechanism |
---|---|---|---|---|
Scopolamine-induced amnesia | Rat | 30% improvement in working memory | 3 mg/kg i.p. | ↑ Glutamate release in PFC |
Aged cognitive deficit | Rat | 50% reduction in maze errors | 10 mg/kg i.p. | ↑ Hippocampal LTP |
Chronic stress (CORT) | Mouse | 45% ↓ immobility in FST | 10 mg/kg i.p. | ↓ mGluR2 autoinhibition |
APP/PS2 transgenic | Mouse | Rescue of novel object recognition | 10 mg/kg/day × 14d | Normalization of synaptic proteins |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: